molecular formula C23H18F3N3O B2775858 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol CAS No. 315234-85-6

7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

Cat. No.: B2775858
CAS No.: 315234-85-6
M. Wt: 409.412
InChI Key: NGAWFARRBBNJRI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O/c1-14-10-12-27-19(13-14)29-20(16-4-7-17(8-5-16)23(24,25)26)18-9-6-15-3-2-11-28-21(15)22(18)30/h2-13,20,30H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAWFARRBBNJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethylphenyl group and the methylpyridinylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Chiral Resolution and Enantiomer Separation

Enantiomers of the compound are resolved via diastereomeric salt formation using chiral acids such as L-(+)-tartaric acid or D-(-)-tartaric acid .

Step Details Outcome
Racemate Preparation Crude product from Betti reactionRacemic mixture (50:50 enantiomers)
Salt Formation React racemate with L-(+)-tartaric acid in ethanolPreferential crystallization of (R)-enantiomer
Recrystallization Isolate diastereomeric salt, wash with cold ethanolPurity ≥98% (HPLC)

This method achieves 92% enantiomeric excess (ee) for the (R)-enantiomer, which is pharmacologically active .

Reactivity in Substitution and Functionalization

The compound undergoes selective functionalization at the quinoline C-8 hydroxyl group and pyridinylamino moiety:

Quinoline Core Modifications

  • Esterification : Reaction with acetic anhydride forms the acetylated derivative (yield: 65–78%) .

  • Halogenation : Treatment with N-bromosuccinimide (NBS) introduces bromine at the C-5 position (yield: 55%) .

Pyridinylamino Group Reactivity

  • N-Alkylation : Reacts with methyl iodide in DMF to form N-methyl derivatives (yield: 60–70%) .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via the pyridinylamino nitrogen, forming complexes with potential catalytic activity .

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades under:

  • Acidic Conditions (pH < 3): Hydrolysis of the imine bond (half-life: 2.5 h at 37°C) .

  • UV Exposure : Photooxidation of the quinoline core forms 8-quinolinone derivatives .

Scientific Research Applications

The compound 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Pharmacological Investigations

Antagonistic Activity on GPCRs
Research indicates that compounds similar to 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol exhibit significant interactions with GPCRs, which are crucial targets in drug discovery. GPCRs are implicated in numerous physiological processes and diseases, making them prime candidates for therapeutic interventions .

Neuroscience Research

Potential in Neuropharmacology
The compound has shown promise in studies related to neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treatments for conditions such as Parkinson's disease and Alzheimer's disease .

Cancer Research

Inhibitory Effects on Tumor Growth
Preliminary studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. The presence of the trifluoromethyl group is thought to enhance its bioactivity, making it a subject of interest for anticancer drug development .

Table 1: Biological Activities of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

Activity TypeTarget/PathwayEffectReference
GPCR ModulationDopamine ReceptorsAntagonist
NeuroprotectiveNeurotransmitter ReleaseInhibition of Apoptosis
Anticancer ActivityVarious Cancer Cell LinesGrowth Inhibition

Case Study 1: GPCR Targeting

A study focused on the interaction of similar compounds with dopamine receptors demonstrated that modifications in the quinoline structure could significantly alter receptor affinity and selectivity. This highlights the potential of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol as a lead compound for developing selective GPCR modulators.

Case Study 2: Anticancer Properties

In vitro experiments conducted on breast cancer cell lines revealed that the compound exhibited IC50 values indicating effective inhibition of cell proliferation. Further investigations into its mechanism of action are ongoing, with a focus on apoptotic pathways.

Mechanism of Action

The mechanism of action of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of transcription and replication processes. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinolin-8-ol Derivatives

The compound’s structural analogs differ in substituent groups on the quinoline core, particularly in the amino and aryl moieties. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (R₁/R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
7-{[(4-Methylpyridin-2-yl)amino][4-(Trifluoromethyl)phenyl]methyl}quinolin-8-ol (Target Compound) R₁: 4-methylpyridin-2-yl; R₂: 4-CF₃-phenyl C₂₃H₁₈F₃N₃O 409.41 151–153 15
7-((3-Fluoro-5-(trifluoromethyl)phenyl)(6-methylpyridin-2-ylamino)methyl)quinolin-8-ol (Compound 28) R₁: 6-methylpyridin-2-yl; R₂: 3-F-5-CF₃-phenyl C₂₃H₁₇F₄N₃O 427.39 163–165 35
7-((Phenylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 2) R₁: phenyl; R₂: 4-CF₃-phenyl C₂₃H₁₇F₃N₂O 394.39 83–85 29
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol (CAS 308294-79-3) R₁: 6-methylpyridin-2-yl; R₂: 4-CF₃-phenyl C₂₃H₁₈F₃N₃O 409.40 N/A N/A
7-{(4-Fluorophenyl)aminomethyl}quinolin-8-ol (CAS 308298-23-9) R₁: 4-fluorophenyl; R₂: pyridin-4-yl C₂₁H₁₆FN₃O 345.37 N/A N/A

Impact of Substituents on Physicochemical Properties

Trifluoromethyl (CF₃) vs. Electron-Withdrawing Effects: CF₃ enhances stability and binding to hydrophobic enzyme pockets, as seen in PDIA1 interactions .

Pyridinyl vs. 151–153°C for the target) .

Synthetic Accessibility: Lower yields (15% for the target vs. 35% for compound 28) suggest challenges in introducing the 4-methylpyridin-2-ylamino group . Higher yields (e.g., 90% for compound 30 in ) correlate with simpler substituents like 4-fluoro-3-CF₃-phenyl.

Q & A

Basic Research Question

  • X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents, as demonstrated for analogous 7-[(morpholin-4-yl)(phenyl)methyl]quinolin-8-ol .
  • NMR spectroscopy : Use 1^1H-1^1H COSY and 1^1H-13^13C HSQC to assign proton environments, particularly distinguishing between quinoline C-7 and C-8 protons .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~425–430 g/mol based on analogs ).

Advanced Research Consideration
Dynamic stereochemistry at the aminomethyl bridge may lead to conformational isomers. Variable-temperature NMR or computational modeling (DFT) can assess rotational barriers and dominant conformers in solution .

What biological activities are associated with this compound, and what mechanistic hypotheses exist?

Basic Research Question
Quinoline derivatives with trifluoromethyl and aminomethyl groups exhibit:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes, observed in analogs like 5-chloro-7-substituted quinolines .
  • Anticancer potential : Interaction with kinase ATP-binding pockets, as suggested for 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives .

Advanced Research Consideration
Contradictory data in enzyme inhibition assays (e.g., IC50_{50} variability across cell lines ) may arise from off-target effects or differential membrane permeability. Target deconvolution strategies (e.g., proteome-wide affinity profiling or CRISPR screens) are recommended to identify primary molecular targets.

How do electronic effects of the trifluoromethyl group influence physicochemical properties and reactivity?

Basic Research Question

  • Lipophilicity : The CF3_3 group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Acid-base behavior : The 8-hydroxy group (pKa ~9–10) and pyridinylamino moiety (pKa ~4–5) create pH-dependent solubility, critical for formulation .

Advanced Research Consideration
The electron-withdrawing CF3_3 group stabilizes the quinoline π-system, altering redox potentials. Cyclic voltammetry studies on similar compounds show oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), relevant for pro-drug design .

What analytical methods are optimal for assessing purity, stability, and degradation pathways?

Basic Research Question

  • HPLC-UV/HRMS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients to separate degradation products .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to identify labile sites .

Advanced Research Consideration
Degradation via hydrolysis of the aminomethyl bridge (observed in pH > 8 buffers ) necessitates stability-optimized formulations (e.g., lyophilized powders). Computational QSPR models can predict Arrhenius parameters for shelf-life extrapolation .

How can researchers resolve contradictions in reported biological data across similar quinoline derivatives?

Advanced Research Question
Discrepancies in IC50_{50} values or selectivity profiles often stem from:

  • Assay conditions : Differences in serum protein binding (e.g., fetal bovine serum vs. human serum) .
  • Cellular context : Variable expression of efflux transporters (e.g., P-gp) in cell lines .
  • Stereochemical impurities : Unreported enantiomeric ratios in chiral intermediates .

Methodological Solution
Standardize assays using:

  • Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) .
  • Chiral HPLC : Enforce enantiopurity ≥98% for structure-activity relationship studies .

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